Phthalic Acid Didecyl Ester D4

説明

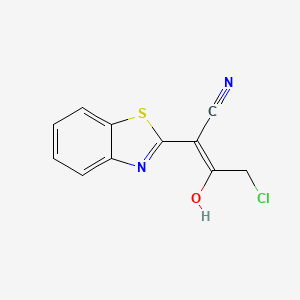

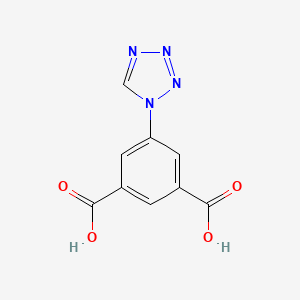

Phthalic Acid Didecyl Ester D4, also known as didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a derivative of phthalic acid . It has a molecular formula of C28H46O4.

Synthesis Analysis

Phthalic acid esters, including Phthalic Acid Didecyl Ester D4, are synthesized from phthalic anhydride and specific alcohols by Fischer esterification .Molecular Structure Analysis

The molecular structure of Phthalic Acid Didecyl Ester D4 is represented by the formula C28H46O4 . The IUPAC Standard InChI is InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 .科学的研究の応用

1. Environmental Impact and Toxicology

Phthalic acid esters, including Phthalic Acid Didecyl Ester D4, are extensively used as plasticizers in industrial applications, significantly impacting environmental and human health. Studies have highlighted their ubiquitous presence in multiple commercial products, leading to extensive exposure. Critical mechanisms of toxicity (CMTA) like oxidative stress and the importance of evaluating multiple cellular targets and phthalate mixtures have been emphasized for accurate assessment of their impact. For instance, the biological impacts of phthalates in fish embryos have been examined, underlining the importance of assessing multiple cellular targets and phthalate mixtures for a realistic and accurate toxicity assessment (Mankidy et al., 2013).

2. Degradation and Removal Methods

Research has focused on developing effective degradation methods for phthalates due to their extensive use and potential harmful effects. For example, a study on the photo-assisted electrochemical method for degrading dimethyl phthalate highlighted the significance of optimizing factors like NaCl concentration, current density, and temperature to achieve efficient removal rates. This underscores the potential of advanced treatment methods in managing phthalate contamination before disposal (Souza et al., 2014).

3. Phthalates in Consumer Products and Their Migration

Considerable research has been done on the presence and migration of phthalates in consumer products. For instance, a study highlighted the occurrence of phthalates in baby food samples, emphasizing the importance of monitoring and regulating phthalate content in sensitive consumer products to prevent potential health risks (Socas-Rodríguez et al., 2018). Another study shed light on phthalate migration from common plastic materials to saliva simulant, pointing towards the ongoing exposure risk through everyday materials and the importance of efficient analytical methods to monitor such migrations (Huelsmann et al., 2021).

特性

IUPAC Name |

didecyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3/i17D,18D,21D,22D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIBJVOPLXHHGS-BHGUTAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCCCC)C(=O)OCCCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalic Acid Didecyl Ester D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)

![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)

![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)